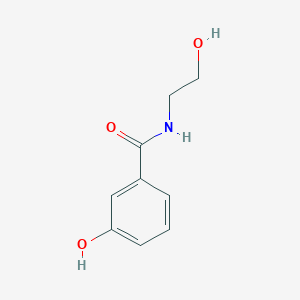

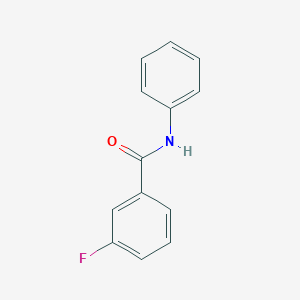

3-hydroxy-N-(2-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the empirical formula C9H11NO3 and a molecular weight of 181.19 . It is sold in solid form .

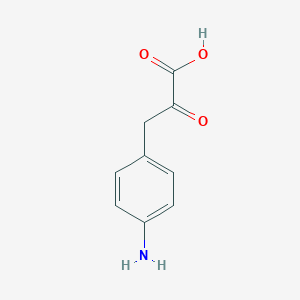

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(NCCO)C1=CC(O)=CC=C1 . This indicates that the compound contains a benzamide group (C6H5CONH2) and a hydroxyethyl group (HOCH2CH2).

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 181.19 g/mol .

Scientific Research Applications

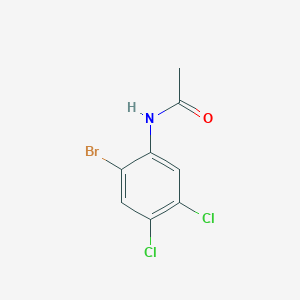

Synthesis and Antibacterial Activity

3-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives exhibit notable antibacterial properties. Research by Mobinikhaledi et al. (2006) found that certain derivatives were effective against bacteria like Escherichia coli and Staphylococcus aureus, showcasing their potential in antimicrobial applications (Mobinikhaledi et al., 2006).

Metalloligands in Magnetic Applications

Costes et al. (2010) explored the use of hydroxyethyl benzamide ligands in coordination with copper ions, leading to the development of metalloligands. These have applications in designing single-molecule and single-chain magnets, relevant in materials science and magnetic storage technology (Costes et al., 2010).

Kinetic Studies and Chemical Stability

The study of the kinetic properties of hydroxymethylbenzamide derivatives, closely related to hydroxyethyl benzamides, has been significant in understanding their chemical stability and reactivity. Tenn et al. (2001) investigated these properties, providing insights valuable in pharmaceutical and chemical synthesis processes (Tenn et al., 2001).

Pharmacological Activities

Research into the pharmacological properties of hydroxyphenyl benzamide, a related compound, reveals potential in enzyme inhibition and possible therapeutic applications. Abbasi et al. (2014) explored its activity against various enzymes, suggesting its role in developing new pharmacological agents (Abbasi et al., 2014).

Antioxidant and Anti-Cancer Properties

Rizk et al. (2021) investigated the anti-cancer efficacy of metal complexes involving hydroxy-N-(phenylthiazol-2-yl)benzamide. These complexes demonstrated significant toxicity against human colon carcinoma cells, indicating potential in cancer therapy (Rizk et al., 2021).

Electrochemical Studies for Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, including hydroxymethyl and hydroxyethyl variants, has been studied for their antioxidant activity. Jovanović et al. (2020) provided insights into their electrochemical behavior and potential as antioxidants (Jovanović et al., 2020).

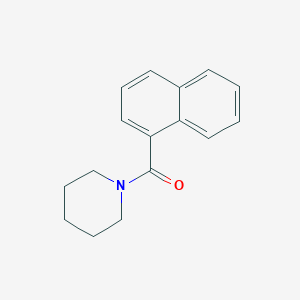

Liquid Membrane Transport Applications

Kubo et al. (1998) synthesized N-hydroxy-N-naphthylbenzamides to study their ability to extract and transport Cu(II) ions through a liquid membrane. This research has implications in separation processes and metal recovery technologies (Kubo et al., 1998).

Safety and Hazards

Properties

IUPAC Name |

3-hydroxy-N-(2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUOJLKDTDVFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515457 |

Source

|

| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-99-5 |

Source

|

| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)